4,4-Dimethylhept-6-enenitrile oxide
Description
4,4-Dimethylhept-6-enenitrile oxide is a nitrile oxide derivative characterized by a seven-carbon chain with a terminal double bond (at position 6) and two methyl substituents at the 4-position. Nitrile oxides are highly reactive intermediates in organic synthesis, widely used in 1,3-dipolar cycloadditions to form heterocycles such as isoxazolines. The compound’s structure combines steric hindrance (from the methyl groups) with electronic effects from the nitrile oxide moiety, influencing its reactivity and stability.
Properties
CAS No. |
61847-00-5 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
4,4-dimethylhept-6-enenitrile oxide |
InChI |
InChI=1S/C9H15NO/c1-4-6-9(2,3)7-5-8-10-11/h4H,1,5-7H2,2-3H3 |
InChI Key |
RIPFKDYJCDWMHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC#[N+][O-])CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Dimethylhept-6-enenitrile oxide can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethylhept-6-enal with hydroxylamine-O-sulfonic acid under basic conditions to form the nitrile oxide. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature .
Industrial Production Methods: Industrial production of this compound may involve the large-scale synthesis of the precursor aldehyde followed by its conversion to the nitrile oxide using optimized reaction conditions. The process may include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethylhept-6-enenitrile oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitro compounds.
Reduction: Reduction reactions can convert the nitrile oxide to amines or hydroxylamines.
Substitution: The nitrile oxide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the nitrile oxide under mild conditions.
Major Products: The major products formed from these reactions include oximes, nitro compounds, amines, hydroxylamines, and various substituted derivatives .
Scientific Research Applications
4,4-Dimethylhept-6-enenitrile oxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitrile oxides.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4-dimethylhept-6-enenitrile oxide involves its interaction with molecular targets through its nitrile oxide functional group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include nucleophilic addition, electrophilic substitution, and radical reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
A meaningful comparison requires analyzing structurally or functionally analogous compounds. Below is a generalized comparison based on chemical class differences:
Key Differences:
- Reactivity : Nitrile oxides are far more reactive due to their 1,3-dipolar nature, enabling rapid cycloadditions with alkenes or alkynes. Alcohols like (E)-6-Methylhept-4-en-1-ol undergo slower, acid/base-mediated reactions.
- Stability : Nitrile oxides are prone to dimerization (forming furoxans) unless stabilized by electron-withdrawing groups or low temperatures. Alcohols are generally stable under ambient conditions.
- Synthetic Utility : While nitrile oxides are pivotal in click chemistry, alcohols serve as precursors for esters, ethers, or carbonyl compounds.
Limitations of Available Evidence
The provided evidence lacks data on this compound or related nitrile oxides. Comparisons drawn here are inferred from general organic chemistry principles rather than direct experimental data. For authoritative analysis, consult specialized databases (e.g., Reaxys, SciFinder) or literature on nitrile oxide analogs such as:
- Pivalonitrile oxide (sterically hindered nitrile oxide).
- Cinnamaldehyde nitrile oxide (conjugated system).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
